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Compound of Interest

Compound Name: Fmoc-homoarg-OH

Cat. No.: B613423 Get Quote

This guide provides a detailed overview of the mass spectrometry (MS) and Nuclear Magnetic

Resonance (NMR) spectroscopic data for N-α-Fmoc-L-homoarginine (Fmoc-homoarg-OH). It

is intended for researchers, scientists, and professionals in drug development who utilize this

amino acid derivative in peptide synthesis and related fields.[1]

Fmoc-L-homoarginine is a crucial building block in solid-phase peptide synthesis, allowing for

the introduction of a homoarginine residue into peptide chains.[1] Accurate characterization of

this raw material is essential for ensuring the quality and purity of the final synthetic peptide.

Chemical Structure and Properties
IUPAC Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-

(diaminomethylideneamino)hexanoic acid[2]

Molecular Formula: C₂₂H₂₆N₄O₄[2][3]

Molecular Weight: 410.5 g/mol [2][3]

CAS Number: 776277-76-0[2][3]

Mass Spectrometry Data
Mass spectrometry is a fundamental technique for verifying the molecular weight of Fmoc-
homoarg-OH. Electrospray ionization (ESI) is a common method for analyzing this type of

compound, typically observed as the protonated molecular ion [M+H]⁺.
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Parameter Value Source

Molecular Formula C₂₂H₂₆N₄O₄ [2][3]

Calculated Monoisotopic Mass 410.1954 g/mol [2]

Calculated Average Mass 410.47 g/mol [2][3]

Observed Ion (ESI-MS) [M+H]⁺

Expected m/z ~411.20

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the chemical structure and purity of the

compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or DMF-d₇.

[4] Chemical shifts (δ) are reported in parts per million (ppm).

Note: The following data are representative and may vary slightly based on solvent,

concentration, and instrument calibration.
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¹H NMR

(DMSO-d₆)

Chemical Shift (δ

ppm)
Multiplicity Integration

Coupling

Constant (J Hz)
Assignment

7.89 d 2H 7.5 Fmoc H4, H5

7.72 t 2H 7.0 Fmoc H1, H8

7.42 t 2H 7.4 Fmoc H3, H6

7.33 t 2H 7.4 Fmoc H2, H7

7.0-7.5 (broad) br s 4H
Guanidinium (-

NH₂)₂

4.20-4.35 m 3H Fmoc CH, CH₂

3.85 m 1H α-CH

3.05 q 2H 6.5 ε-CH₂

1.65 m 1H β-CH₂

1.50 m 1H β-CH₂

1.40 m 2H δ-CH₂

1.25 m 2H γ-CH₂
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¹³C NMR (DMSO-d₆)

Chemical Shift (δ ppm) Assignment

174.5 C=O (Carboxyl)

156.9 C=N (Guanidinium)

156.2 C=O (Fmoc)

143.9 Fmoc C4a, C4b

140.7 Fmoc C8a, C9a

127.6 Fmoc C2, C7

127.1 Fmoc C3, C6

125.3 Fmoc C1, C8

120.1 Fmoc C4, C5

65.6 Fmoc-CH₂

55.0 α-CH

46.7 Fmoc-CH

40.8 ε-CH₂

31.5 β-CH₂

28.8 δ-CH₂

23.2 γ-CH₂

Experimental Protocols
Mass Spectrometry (ESI-MS)

Sample Preparation: Dissolve a small amount of Fmoc-homoarg-OH (approx. 1 mg/mL) in a

suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.

Instrumentation: Utilize an electrospray ionization mass spectrometer (e.g., Agilent 1260

Infinity II system coupled to an ESI-MS).[4]
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion

mode over a mass range of m/z 100–1000.[4]

Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ at

approximately m/z 411.2.

Nuclear Magnetic Resonance (NMR)
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-homoarg-OH in 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[4]

Instrumentation: Record spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400

MHz or higher).[5]

Data Acquisition:

¹H NMR: Acquire proton spectra using a standard pulse sequence. Reference the

spectrum to the residual solvent signal.

¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence.

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction).

Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity,

and correlation with the known structure. Assign ¹³C peaks based on chemical shifts and

comparison with predicted values or literature data.

Visualizations
Experimental Workflow for Quality Control
The following diagram outlines the standard workflow for the quality control and

characterization of incoming Fmoc-homoarg-OH raw material.
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Caption: Workflow for QC of Fmoc-homoarg-OH.

Structure-Spectra Correlation
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This diagram illustrates the logical relationship between the different chemical moieties of the

Fmoc-homoarg-OH molecule and their corresponding signals in the NMR and MS spectra.

Fmoc-homoarg-OH

Fmoc Group Amino Acid
Backbone

Homoarginine
Side Chain

MS: m/z ≈ 411.2
([M+H]+)

Entire Molecule

1H NMR:
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1H & 13C NMR:
Aliphatic Region

Contributes to

1H NMR: α-H
δ ~3.9 ppm

Corresponds to Contributes to

Click to download full resolution via product page

Caption: Correlation of structure to spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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